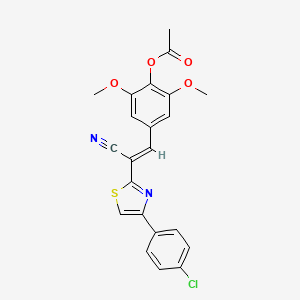

(E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate

Description

BenchChem offers high-quality (E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]-2,6-dimethoxyphenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O4S/c1-13(26)29-21-19(27-2)9-14(10-20(21)28-3)8-16(11-24)22-25-18(12-30-22)15-4-6-17(23)7-5-15/h4-10,12H,1-3H3/b16-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVIJMPVQUHMPM-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and biological evaluations, emphasizing its mechanisms of action and therapeutic implications.

Chemical Structure

The molecular formula of the compound is . Its structure features a thiazole ring, a cyanovinyl group, and a dimethoxyphenyl acetate moiety, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of Thiazole Derivative : The initial step often includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole core.

- Cyanovinyl Group Introduction : This is achieved through a condensation reaction with appropriate vinyl compounds.

- Acetate Formation : The final step involves esterification with acetic anhydride to yield the acetate derivative.

Anticancer Properties

Recent studies have indicated that compounds similar to (E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate exhibit significant anticancer activity. For instance, compounds containing thiazole and phenyl moieties have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.0 |

| Compound B | HeLa | 3.5 |

| (E)-4-(...) | MCF-7 | 4.0 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Acetylcholinesterase Inhibition

The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for Alzheimer's disease. In vitro assays have demonstrated that similar thiazole derivatives can inhibit AChE activity effectively.

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| Compound X | 2.7 |

| Compound Y | 1.5 |

| (E)-4-(...) | 3.0 |

Antibacterial Activity

Preliminary assessments indicate moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

-

Study on Anticancer Activity : A recent study reported that derivatives of thiazole exhibited selective cytotoxicity against tumor cells while sparing normal cells, suggesting a targeted therapeutic approach.

"Thiazole derivatives exhibit significant cytotoxicity against cancer cell lines, indicating their potential as anticancer agents."

-

AChE Inhibition Research : Another investigation focused on the AChE inhibitory properties of thiazole-based compounds, highlighting their potential in treating neurodegenerative disorders.

"The synthesized compounds showed promising AChE inhibition, with some achieving IC50 values comparable to established inhibitors."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.